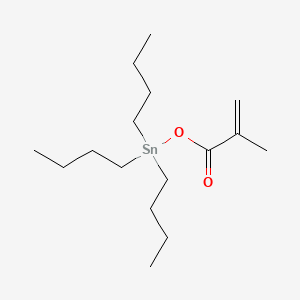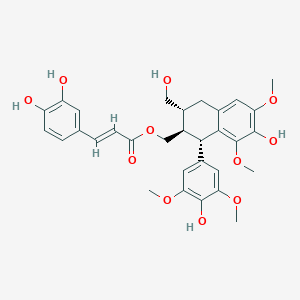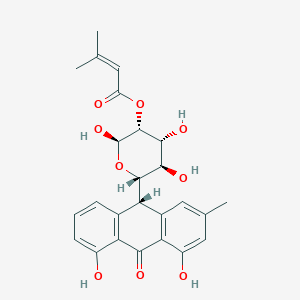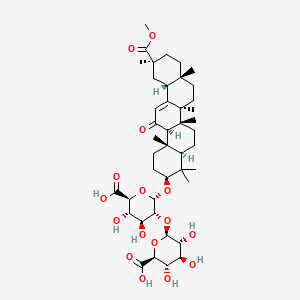
Methyl glycyrrhizate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl glycyrrhizate is a derivative of glycyrrhizic acid, which is a triterpenoid saponin compound extracted from the roots of the licorice plant (Glycyrrhiza glabra). This compound is known for its sweetening properties and is widely used in the food, pharmaceutical, and cosmetic industries due to its various biological activities, including anti-inflammatory, antiviral, and antioxidant effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl glycyrrhizate can be synthesized through the esterification of glycyrrhizic acid. The process involves the reaction of glycyrrhizic acid with methanol in the presence of an acid catalyst such as hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of methyl glycyrrhizinate involves the extraction of glycyrrhizic acid from licorice roots, followed by its purification and subsequent esterification with methanol. The process is optimized to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl glycyrrhizate undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, typically under mild conditions.
Substitution: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Major Products Formed
The major products formed from these reactions include various glycyrrhetinic acid derivatives, which possess enhanced biological activities compared to the parent compound .
Aplicaciones Científicas De Investigación
Methyl glycyrrhizate has a wide range of scientific research applications, including:
Mecanismo De Acción
Methyl glycyrrhizate exerts its effects through various molecular targets and pathways, including:
Inhibition of NF-κB Pathway: This pathway is involved in the regulation of inflammation and immune responses.
Antiviral Activity: The compound inhibits viral replication by interfering with viral entry and replication processes.
Antioxidant Activity: This compound scavenges free radicals and reduces oxidative stress, thereby protecting cells from damage.
Comparación Con Compuestos Similares
Similar Compounds
Glycyrrhizic Acid: The parent compound from which methyl glycyrrhizinate is derived.
Glycyrrhetinic Acid: A metabolite of glycyrrhizic acid with enhanced anti-inflammatory and antiviral properties.
Diammonium Glycyrrhizinate: A derivative of glycyrrhizic acid with improved solubility and bioavailability.
Uniqueness
Methyl glycyrrhizate is unique due to its enhanced solubility and bioavailability compared to glycyrrhizic acid. This makes it a more effective compound for various applications in the pharmaceutical and cosmetic industries .
Propiedades
Fórmula molecular |
C43H64O16 |
|---|---|
Peso molecular |
837 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-methoxycarbonyl-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C43H64O16/c1-38(2)22-9-12-43(7)32(21(44)17-19-20-18-40(4,37(54)55-8)14-13-39(20,3)15-16-42(19,43)6)41(22,5)11-10-23(38)56-36-31(27(48)26(47)30(58-36)34(52)53)59-35-28(49)24(45)25(46)29(57-35)33(50)51/h17,20,22-32,35-36,45-49H,9-16,18H2,1-8H3,(H,50,51)(H,52,53)/t20-,22-,23-,24-,25-,26-,27-,28+,29-,30-,31+,32+,35-,36-,39+,40-,41-,42+,43+/m0/s1 |
Clave InChI |
CAKDFKUXFMLCAR-UIOGXPPZSA-N |
SMILES isomérico |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)OC |
SMILES canónico |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)OC)C)C)C)C |
Sinónimos |
GAMME glycyrrhizic acid methyl ester methyl glycyrrhizate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


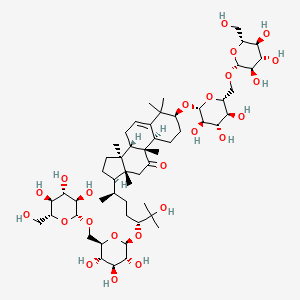
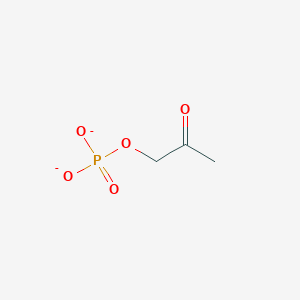
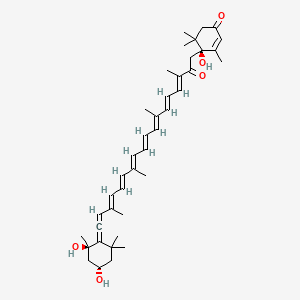
![3-[[(3R,4S)-2-(4-bromophenyl)-5-(3-chlorophenyl)-4-(2-methoxyphenyl)-3,4-dihydropyrazol-3-yl]-oxomethyl]-2-oxazolidinone](/img/structure/B1256414.png)
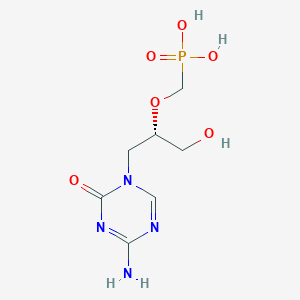
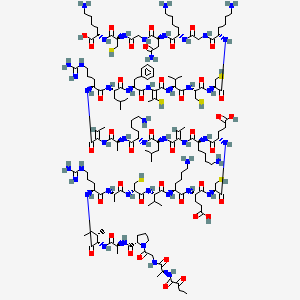
![(2S)-1-[(4S)-2-[2-[(18S,25S)-35-[hydroxy(phenyl)methyl]-28-(methoxymethyl)-21-methyl-18-[2-(methylamino)-2-oxoethyl]-16,23,30,33-tetraoxo-25-propan-2-yl-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazol-4-yl]-4,5-dihydro-1,3-oxazole-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1256422.png)
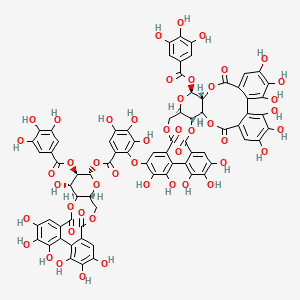
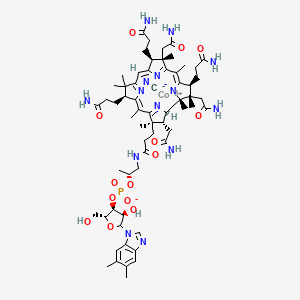
![4-[(10R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1256426.png)
